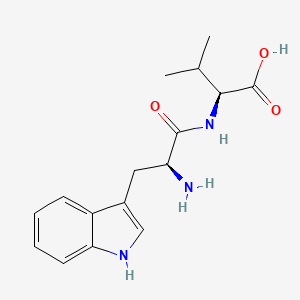

H-Trp-Val-OH

Beschreibung

Overview of H-Trp-Val-OH as a Specific Tryptophan-Valine Dipeptide

This compound, also known as Tryptophyl-Valine, is a dipeptide formed from the amino acids L-tryptophan and L-valine. nih.gov The structure features the bulky, hydrophobic indole (B1671886) side chain of tryptophan and the branched, nonpolar side chain of valine. thermofisher.commdpi.com This combination of amino acids imparts specific physicochemical properties to the dipeptide, influencing its solubility, stability, and potential for biological interactions. mdpi.comchemimpex.com The presence of the tryptophan residue, in particular, is significant due to its unique aromatic and hydrogen-bonding capabilities. mdpi.com

Fundamental Academic Significance of this compound Investigations

Research into this compound and similar tryptophan-containing dipeptides is driven by their potential biological activities. ajol.info Studies have identified dipeptides like Val-Trp and Ile-Trp as selective and competitive inhibitors of the C-domain of angiotensin-converting enzyme (ACE). ajol.info This inhibitory action is a key area of investigation for the development of antihypertensive agents. ajol.inforesearchgate.net The structural analysis of this compound, through methods like molecular mechanics and density functional theory (DFT) calculations, aims to elucidate the conformational properties that underpin its biological function. ajol.inforesearchgate.net Understanding these structure-activity relationships is crucial for designing novel therapeutic compounds. researchgate.net

Research Scope and Primary Objectives for this compound Studies

The primary objectives of this compound research encompass several key areas. A major focus is on its potential as an ACE inhibitor, with studies investigating its efficacy in comparison to existing drugs. ajol.infobas.bg Researchers are also exploring its role as a building block in the synthesis of more complex bioactive peptides and peptidomimetics. chemimpex.comchemimpex.com Furthermore, investigations into its physicochemical properties, such as solubility and stability, are essential for its application in pharmaceutical formulations. chemimpex.com The overarching goal is to leverage the unique characteristics of this compound for the development of new therapeutic agents and research tools. chemimpex.comajol.info

Physicochemical Properties of this compound

The fundamental characteristics of this compound are defined by its chemical structure, which dictates its physical and chemical behavior.

| Property | Value | Reference |

| Molecular Formula | C16H21N3O3 | nih.gov |

| Molecular Weight | 303.36 g/mol | nih.gov |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoic acid | nih.gov |

| Synonyms | Tryptophyl-Valine, Trp-Val, WV | nih.govnih.gov |

| Physical Description | Solid | nih.gov |

| XLogP3 | -1 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Synthesis and Manufacturing

The synthesis of this compound, like other peptides, is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a commonly employed technique for protecting the N-terminus of the amino acids during synthesis. bas.bg

Key steps in the synthesis process include:

Resin functionalization: Attaching the first amino acid (valine) to the resin.

Deprotection: Removing the Fmoc protecting group from the N-terminus of the attached amino acid.

Coupling: Adding the next protected amino acid (tryptophan) and a coupling agent to form the peptide bond.

Cleavage and deprotection: Releasing the completed dipeptide from the resin and removing any remaining protecting groups from the amino acid side chains.

Microwave-assisted SPPS can be utilized to accelerate the synthesis process. researchgate.net Purification of the final product is typically performed using high-performance liquid chromatography (HPLC). bas.bg

Research and Applications

The primary area of research for this compound revolves around its biological activities, particularly its potential as an inhibitor of the angiotensin-converting enzyme (ACE). ajol.info

Detailed Research Findings

| Research Area | Key Findings | References |

| ACE Inhibition | Tryptophan-containing dipeptides, including Val-Trp, have been identified as selective and competitive inhibitors for the C-domain of ACE. | ajol.info |

| Antihypertensive Effects | Dipeptides isolated from food protein hydrolysates, such as Val-Trp, have demonstrated antihypertensive effects in animal models. | ajol.info |

| Pharmaceutical Building Block | This compound serves as a versatile building block in the synthesis of more complex bioactive peptides for drug development. | chemimpex.comchemimpex.com |

| Structural Analysis | Molecular modeling studies are used to investigate the conformational flexibility and structure-activity relationships of this compound. | ajol.inforesearchgate.net |

This table is interactive. Click on the headers to sort the data.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-9(2)14(16(21)22)19-15(20)12(17)7-10-8-18-13-6-4-3-5-11(10)13/h3-6,8-9,12,14,18H,7,17H2,1-2H3,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFWZRANSFAJDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600267 | |

| Record name | Tryptophylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tryptophyl-Valine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24613-12-5 | |

| Record name | Tryptophylvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Synthesis and Purification Methodologies for H Trp Val Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Trp-Val-OH Production

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, offering a streamlined and efficient approach to producing peptides like this compound. The fundamental principle of SPPS involves anchoring the C-terminal amino acid to a solid support (resin) and sequentially adding subsequent amino acids. This method simplifies the purification process as excess reagents and byproducts are washed away at each step.

Fmoc-Based SPPS Protocols for this compound

The most prevalent SPPS strategy utilizes the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group of the amino acids. The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a suitable solvent. This is in contrast to the older Boc (tert-butyloxycarbonyl) strategy, which requires harsh acidic conditions for deprotection. genscript.com The Fmoc-based protocol for this compound would typically involve the following steps:

Resin Loading: The C-terminal amino acid, Fmoc-Val-OH, is attached to a suitable resin, such as a Wang or Rink Amide resin.

Fmoc Deprotection: The Fmoc group is removed from the valine residue using a piperidine solution.

Coupling: The next amino acid, Fmoc-Trp-OH, is activated using a coupling reagent (e.g., HBTU, HATU) and then added to the deprotected valine on the resin to form the peptide bond.

Final Deprotection and Cleavage: After the final coupling step, the N-terminal Fmoc group is removed. The completed dipeptide is then cleaved from the resin support using a strong acid, typically trifluoroacetic acid (TFA). genscript.com

Microwave-Assisted SPPS for Accelerated this compound Synthesis

Table 1: Comparison of Conventional and Microwave-Assisted SPPS

| Feature | Conventional SPPS | Microwave-Assisted SPPS (MW-SPPS) |

| Reaction Time | Hours to days | Minutes to hours nih.gov |

| Efficiency | Standard | Higher yields and purity formulationbio.com |

| Side Reactions | Prone to aggregation and other side reactions | Reduced side reactions due to shorter reaction times creative-peptides.com |

| Applicability | General peptides | Particularly effective for difficult and long sequences rsc.org |

Role of Trifluoroacetic Acid (TFA) Salt in this compound Synthesis and Its Implications for Downstream Applications

Trifluoroacetic acid (TFA) plays a crucial role in the final stages of Fmoc-based SPPS. It is used in the cleavage cocktail to release the synthesized peptide from the solid support. genscript.combiobasic.com As a result, the crude peptide is typically obtained as a TFA salt. ambiopharm.comsb-peptide.com TFA is also often used as an ion-pairing agent during reverse-phase high-performance liquid chromatography (RP-HPLC) purification to improve peak shape and resolution. ambiopharm.comhplc.eu

While the TFA salt is a common and often unavoidable byproduct of SPPS and purification, its presence can have implications for downstream applications. genscript.comambiopharm.com For certain biological assays, TFA has been shown to interfere with cellular processes, potentially leading to inaccurate experimental results. genscript.com Therefore, for many in vitro and in vivo studies, it is necessary to perform a salt exchange, replacing the TFA counter-ion with a more biocompatible one, such as acetate (B1210297) or hydrochloride. sb-peptide.comomizzur.com This is typically achieved through ion-exchange chromatography or by using a modified HPLC purification protocol. omizzur.com

Solution-Phase Synthetic Approaches for this compound and Analogs

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains a viable and sometimes advantageous method, particularly for the large-scale production of short peptides like this compound. In this approach, the amino acids are coupled in a solution, and the intermediate products are isolated and purified at each step. researchgate.net This allows for greater control over the reaction conditions and easier characterization of intermediates. researchgate.net

A key challenge in solution-phase synthesis is the prevention of racemization, especially when coupling peptide fragments. The use of isoacyl dipeptides is one strategy to mitigate this issue. peptide.com Depsipeptides, which are O-acyl isomers of peptides, can be synthesized and purified under acidic conditions where they are stable and then converted to the native peptide at a neutral or basic pH. peptide.com This approach can improve solubility and reduce aggregation during synthesis and purification. peptide.com

Chromatographic Purification Techniques for this compound (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC))

Following synthesis, the crude this compound must be purified to remove impurities such as truncated sequences, deletion sequences, and residual reagents from the synthesis process. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for peptide purification. hplc.eu The separation is based on the differential partitioning of the peptide and impurities between a nonpolar stationary phase (e.g., C18-modified silica) and a polar mobile phase, typically a mixture of water and acetonitrile (B52724) containing an ion-pairing agent like TFA. hplc.eu

Ultra-performance liquid chromatography (UPLC) is a more recent development that utilizes smaller stationary phase particles (typically less than 2 µm) and higher pressures than conventional HPLC. waters.com This results in significantly improved resolution, faster separation times, and increased sensitivity. waters.com Mass-directed UPLC purification allows for the specific isolation of the target peptide based on its mass-to-charge ratio, further enhancing the efficiency and purity of the final product. waters.com

Spectroscopic and Spectrometric Characterization Methods for this compound Purity and Identity (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, UPLC-Mass Spectrometry (UPLC-MS))

To confirm the identity and assess the purity of the synthesized this compound, a combination of spectroscopic and spectrometric techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy can provide detailed information about the structure of the dipeptide, including the connectivity of the atoms and the stereochemistry. 13C NMR spectra for this compound are available in public databases. nih.gov

UPLC-Mass Spectrometry (UPLC-MS): This powerful hyphenated technique combines the high-resolution separation of UPLC with the sensitive and specific detection of mass spectrometry. nih.govsartorius.com UPLC-MS is used to determine the molecular weight of the synthesized peptide, confirming its identity. nih.gov Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov This method is also highly effective for quantifying the purity of the peptide sample.

Table 2: Analytical Techniques for this compound Characterization

| Technique | Information Provided |

| HPLC/UPLC | Purity assessment, retention time |

| Mass Spectrometry (MS) | Molecular weight confirmation, purity nih.gov |

| Tandem MS (MS/MS) | Amino acid sequence verification nih.gov |

| NMR Spectroscopy | Detailed structural information, stereochemistry nih.gov |

| Amino Acid Analysis (AAA) | Quantifies the amount of peptide material and determines the net peptide content sb-peptide.com |

Computational and Theoretical Elucidations of H Trp Val Oh Conformational and Electronic Landscapes

Molecular Mechanics (MM) and Conformational Analysis of H-Trp-Val-OH

Molecular mechanics is a computational method of choice for simulating peptides and proteins to study their conformational flexibility. ajol.infoiupac.org This approach allows for the exploration of the potential energy surface of the molecule to identify stable conformations.

Computational modeling has been employed to investigate the conformational landscape of this compound. ajol.info Through molecular mechanics calculations, various theoretically possible conformations of the dipeptide have been assessed to identify stable structures. ajol.inforesearchgate.net These studies have revealed the existence of two primary conformational types for this compound: folded and extended structures. ajol.infoajol.info

In the folded conformation, the side chains of the valine and tryptophan residues are in close proximity, allowing for more efficient interaction. ajol.info Conversely, the extended conformation places these side chains further apart. ajol.info Of the numerous conformations examined, it was found that approximately 11% have a relative energy of up to 3 kcal/mol, with both folded and extended backbones being almost equally probable. ajol.inforesearchgate.net The most stable conformation identified is a folded structure with an RR form of the backbone, where dispersion, electrostatic, and torsion interactions are optimally balanced. researchgate.net Another notable low-energy conformation is an extended structure with a BB form of the backbone, having a relative energy of 1.79 kcal/mol higher than the most stable folded form. researchgate.net

The stability of these conformations is influenced by a balance of nonvalent, electrostatic, and torsion interactions, as well as the formation of hydrogen bonds. ajol.inforesearchgate.net The massive side chains of both valine and tryptophan mean that dispersion interactions play a significant role in stabilizing the spatial structure. ajol.inforesearchgate.net

The conformation of a peptide is defined by its backbone and side-chain torsion angles. researchgate.net For this compound, the backbone can be described by the torsion angles phi (φ), psi (ψ), and omega (ω), while the side chains of valine and tryptophan are defined by their respective chi (χ) angles. ajol.inforesearchgate.net

Computational studies of this compound have systematically varied these torsion angles to explore the conformational space. ajol.info The backbone conformations are often categorized based on the low-energy regions of the Ramachandran plot, denoted as R (φ,ψ = -180°–0°), B (φ = -180°–0°, ψ = 0°–180°), and L (φ,ψ = 0°–180°). ajol.info For the side chains, the torsion minima at 60°, 180°, and -60° for χ1 of both valine and tryptophan were considered. ajol.inforesearchgate.net For the other side chain angles, specific stable values were used, such as 180° for χ2 and χ3 of valine, and 90° and -90° for χ2 of tryptophan. ajol.inforesearchgate.net

This systematic variation resulted in the calculation of 108 different conformations, encompassing both folded and extended shapes. ajol.info The analysis of these conformations provides a detailed picture of the preferred spatial arrangements of the amino acid residues. ajol.inforesearchgate.net

Table 1: Calculated Torsion Angles for the Most Stable Conformations of this compound

| Torsion Angle | Folded Conformation (RR form) | Extended Conformation (BB form) |

|---|---|---|

| φ (Val) | -86.5° | -143.5° |

| ψ (Val) | -77.1° | 163.6° |

| ω (Peptide Bond) | 177.2° | -178.5° |

| φ (Trp) | -157.1° | -82.8° |

| ψ (Trp) | 158.4° | 160.7° |

| χ1 (Val) | -59.5° | 179.9° |

| χ1 (Trp) | 178.8° | -61.2° |

| χ2 (Trp) | 99.1° | 96.0° |

Data sourced from a computational study on Val-Trp dipeptide. researchgate.net

Intramolecular hydrogen bonds are crucial for stabilizing specific conformations of peptides. ustc.edu.cnlibretexts.org In this compound, the potential for hydrogen bond formation exists between different functional groups within the molecule. ajol.inforesearchgate.net

Analysis of Backbone (φ, ψ, ω) and Side Chain (χ) Torsion Angles in this compound

Density Functional Theory (DFT) Investigations of this compound Electronic and Reactivity Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. longdom.org It provides insights into properties like molecular orbital energies and chemical reactivity. ajol.infoajol.info The most stable conformations of this compound identified through molecular mechanics have been further optimized using DFT calculations, typically with the B3LYP functional and a 6-31+G(d,p) basis set. ajol.inforesearchgate.netajol.info

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior of a molecule. ossila.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ossila.com

For this compound, DFT calculations have been used to determine the energies and distributions of the HOMO and LUMO for both the extended and folded conformations. ajol.inforesearchgate.netresearchgate.net In both structures, the frontier molecular orbital density is similarly distributed. researchgate.net However, in the folded structure, the LUMO is also located over the α-amino group, the Cβ atom, and a Hβ atom of the valine residue. researchgate.net

The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. ajol.info A larger energy gap suggests higher stability and lower reactivity. ajol.info

Table 2: HOMO-LUMO Energies for this compound Conformations

| Parameter | Extended Structure | Folded Structure |

|---|---|---|

| EHOMO (eV) | -5.755 | -5.714 |

| ELUMO (eV) | -0.875 | -0.762 |

| ΔE (LUMO-HOMO) (eV) | 4.88 | 4.95 |

Data sourced from DFT calculations on Val-Trp dipeptide. ajol.info

Global reactivity descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. mdpi.com These descriptors for this compound have been computed for its optimized extended and folded structures. ajol.infoajol.info

The polarizability indicates how easily the electron cloud of the molecule can be distorted by an external electric field.

The electrophilicity index (ω) , calculated from the HOMO and LUMO energies, quantifies the ability of a molecule to accept electrons. It is defined as ω = (μ^2)/(2η), where μ is the electronic chemical potential and η is the chemical hardness. These, in turn, can be approximated using the energies of the HOMO and LUMO.

Table 3: Calculated Chemical Reactivity Descriptors for this compound

| Property | Extended Structure | Folded Structure |

|---|---|---|

| Dipole Moment (Debye) | 26.026 | 14.394 |

| Polarizability (a.u.) | 240.59 | 239.11 |

| Electrophilicity Index (eV) | 2.14 | 2.01 |

Data sourced from a computational study on Val-Trp dipeptide. ajol.inforesearchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| L-Valyl-L-tryptophan |

| Valine |

| Tryptophan |

Molecular Electrostatic Potential (MEP) Mapping of this compound

The molecular electrostatic potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule by visualizing its charge distribution. In the context of the dipeptide this compound, also known as Tryptophanyl-valine, MEP mapping reveals distinct electropositive and electronegative regions that are crucial for its interactions with biological targets.

Theoretical studies, often employing Density Functional Theory (DFT), have been used to calculate the MEP of this compound. These maps illustrate the electrostatic potential on the molecule's surface, where different colors represent varying potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating sites for nucleophilic attack. Neutral potential regions are often colored green.

For this compound, the MEP analysis highlights that the most negative potential is concentrated around the oxygen atoms of the carboxyl group, making them primary sites for electrophilic interactions. Conversely, the regions around the hydrogen atoms of the α-amino group exhibit the most positive potential, identifying them as key sites for nucleophilic interactions. These charged distributions are fundamental to the molecule's ability to form non-covalent interactions, such as hydrogen bonds, which are critical for its binding to receptors and enzymes. ajol.infoacs.org

Table 1: Key Regions Identified by MEP Mapping of this compound and Related Dipeptides

| Region | Atom(s) | Electrostatic Potential | Predicted Interaction Type |

| Carboxyl Group | Oxygen atoms | Negative | Electrophilic Attack |

| Amino Group | Hydrogen atoms | Positive | Nucleophilic Attack |

| Indole (B1671886) Ring (Tryptophan) | π-electron cloud | Negative (above/below ring) | π-π stacking, cation-π |

| Amide Linkage | Carbonyl Oxygen | Negative | Hydrogen Bond Acceptor |

| Amide Linkage | Amide Hydrogen | Positive | Hydrogen Bond Donor |

This table is a generalized representation based on typical MEP characteristics of amino acids and peptides.

Advanced Molecular Modeling Applications in this compound Research

Development of Pharmacophore Models for this compound Receptor Interactions

Pharmacophore modeling is a powerful computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. For this compound, which has shown potential as an inhibitor of enzymes like angiotensin-converting enzyme (ACE), developing a pharmacophore model is a key step in understanding its mechanism of action and in designing more potent analogs. ajol.info

A pharmacophore model for this compound interacting with a receptor would typically include features such as:

Hydrogen Bond Acceptors: Corresponding to the negatively charged oxygen atoms of the carboxyl group and the carbonyl group of the peptide bond.

Hydrogen Bond Donors: Represented by the positively charged amino group and the amide hydrogen.

Hydrophobic/Aromatic Centers: The indole ring of tryptophan and the isopropyl group of valine contribute significant hydrophobic and, in the case of tryptophan, aromatic character. These are crucial for fitting into hydrophobic pockets within the receptor's active site. ajchem-a.com

Positive Ionizable Feature: The N-terminal amino group.

Negative Ionizable Feature: The C-terminal carboxyl group.

The generation of such a model often starts with the known three-dimensional structure of the target receptor, or it can be ligand-based, derived from a set of known active molecules. nih.govnih.gov By identifying the common chemical features and their spatial relationships in active compounds, a hypothesis about the necessary interactions for biological activity can be formulated. nih.gov This model then serves as a 3D query for virtual screening of compound libraries to identify new potential inhibitors. ajchem-a.com For instance, tryptophan-containing dipeptides like Val-Trp are known to be selective and competitive inhibitors of the C-domain of ACE, suggesting that the pharmacophoric features of these dipeptides are well-suited for this specific binding site. ajol.info

Table 2: Putative Pharmacophoric Features of this compound for Receptor Binding

| Feature Type | Moiety in this compound | Potential Role in Receptor Interaction |

| Hydrogen Bond Acceptor | Carboxyl Oxygen, Carbonyl Oxygen | Forms hydrogen bonds with donor groups on the receptor. |

| Hydrogen Bond Donor | Amino Hydrogen, Amide Hydrogen | Forms hydrogen bonds with acceptor groups on the receptor. |

| Aromatic/Hydrophobic | Indole Ring (Tryptophan) | Engages in π-π stacking or hydrophobic interactions. |

| Hydrophobic | Isopropyl Group (Valine) | Fits into hydrophobic pockets of the receptor. |

| Positive Charge Center | N-terminal Amino Group | Forms electrostatic interactions with negatively charged residues. |

| Negative Charge Center | C-terminal Carboxyl Group | Forms electrostatic interactions with positively charged residues. |

Computational Structure-Based Design Strategies for this compound Derivatives

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design novel, more potent, and selective inhibitors. For this compound, SBDD strategies can be employed to create derivatives with enhanced biological activity, for example, as improved ACE inhibitors. ajol.info

The process typically involves the following steps:

Target Identification and Validation: The ACE enzyme, particularly its C-domain, is a well-established target for antihypertensive drugs. ajol.info

Determination of the 3D Structure: The crystal structure of the target enzyme, often in complex with a ligand, is obtained through X-ray crystallography or NMR spectroscopy. If an experimental structure is unavailable, a homology model may be built.

Analysis of the Binding Site: Computational tools are used to analyze the active site's geometry, identifying key amino acid residues and pockets that are important for ligand binding.

Docking of this compound: The parent dipeptide is computationally "docked" into the active site of the receptor to predict its binding mode and affinity. This provides insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Design of Derivatives: Based on the docking results, modifications are proposed to the this compound structure to improve its interaction with the target. This could involve:

Modifying functional groups: To enhance hydrogen bonding or electrostatic interactions.

Substituting amino acid residues: For example, replacing valine with another hydrophobic residue to better fit a specific pocket. nih.gov

Introducing conformational constraints: Such as cyclization, to lock the peptide into its bioactive conformation and increase binding affinity and stability. rsc.org

Amide bond isosteres: Replacing the peptide bond with more stable mimics to increase resistance to enzymatic degradation. rsc.org

These designed derivatives are then synthesized and tested experimentally. The results provide feedback for further rounds of design and optimization, creating an iterative cycle that can lead to the development of highly effective therapeutic agents. ajol.inforsc.org

Enzymatic Interactions and Receptor Recognition Mechanisms of H Trp Val Oh

Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of H-Trp-Val-OH

Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system, which regulates blood pressure. pharmgkb.orgetflin.com It possesses two catalytic domains: the N-domain and the C-domain. researchgate.netportlandpress.com The C-domain is considered to play a primary role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II. researchgate.netportlandpress.com Consequently, inhibitors that selectively target the C-domain are of significant pharmacological interest. researchgate.net

Research has identified that tryptophan-containing dipeptides, such as H-Val-Trp-OH (Valyl-tryptophan), are selective and competitive inhibitors of the ACE C-domain. researchgate.net The isomer H-Val-Trp-OH demonstrates a selectivity factor of 70 for the C-domain over the N-domain. researchgate.net This selectivity is a notable characteristic, as it may lead to a reduction in side effects sometimes associated with non-selective ACE inhibitors. researchgate.netnih.gov The mechanism of inhibition involves the interaction of the peptide with the catalytic site of the enzyme. researchgate.net Structure-activity relationship studies have revealed that for dipeptides, an N-terminal aliphatic amino acid (like Valine) and a C-terminal tryptophan moiety are favorable for potent and selective C-domain inhibition. researchgate.netajol.info While this compound has the tryptophan at the N-terminus, its isomer H-Val-Trp-OH fits this optimal structure. Studies comparing this compound and H-Val-Trp-OH show that the latter, with tryptophan at the C-terminus, has significantly higher ACE inhibitory activity. nih.gov The inhibition mode for peptides with a C-terminal tryptophan like H-Val-Trp-OH is typically noncompetitive, whereas peptides with an N-terminal tryptophan, such as this compound, tend to exhibit competitive inhibition. nih.gov

The potency of ACE inhibitory peptides is commonly measured by their IC₅₀ value, which is the concentration of the inhibitor required to reduce ACE activity by 50%. A lower IC₅₀ value indicates greater potency. Comparative studies have shown significant differences in the ACE inhibitory activity of this compound and its isomer H-Val-Trp-OH, as well as other related dipeptides. nih.gov The position of the tryptophan residue is critical; dipeptides with a C-terminal tryptophan consistently show much lower IC₅₀ values (higher potency) than their counterparts with an N-terminal tryptophan. nih.gov For example, the IC₅₀ value for H-Val-Trp-OH is 0.58 µM, whereas for this compound, it is 307.61 µM. nih.gov This highlights the importance of the C-terminal tryptophan for strong ACE binding. nih.gov

| Peptide Sequence | IC₅₀ (µM) | Inhibition Mode |

|---|---|---|

| H-Val-Trp-OH | 0.58 | Noncompetitive |

| H-Ile-Trp-OH | 0.50 | Noncompetitive |

| H-Leu-Trp-OH | 1.11 | Noncompetitive |

| This compound | 307.61 | Competitive |

The structural features of inhibitory peptides determine their binding affinity to the ACE active site. The presence of specific amino acids, particularly at the C-terminus, strongly influences this interaction. nih.gov Aromatic amino acids like tryptophan and hydrophobic, branched-chain amino acids like valine are known to contribute to potent ACE inhibition. nih.govnih.gov For dipeptides, the C-terminal residue is considered particularly important for the interaction. nih.gov

The high affinity of C-terminal tryptophan peptides for the ACE C-domain is partly explained by the specific architecture of the domain's active site. acs.orgacs.org The C-domain contains residues such as Val³⁷⁹, Val³⁸⁰, and Phe³⁹¹ that are not present in the N-domain. acs.org These residues can form favorable interactions with the bulky tryptophan side chain of the inhibitor. acs.orgacs.org Molecular docking simulations and structural analyses suggest that the potent inhibitory activity of peptides like H-Val-Trp-OH is due to the combination of its C-terminal aromatic tryptophan and its N-terminal branched-chain hydrophobic amino acid. nih.gov The tryptophan residue is thought to fit into a specific subsite (the S₂' subsite) of the enzyme's active site. acs.org In contrast, this compound, with its N-terminal tryptophan, exhibits competitive inhibition, suggesting it binds directly to the active site but with much lower affinity than its C-terminal tryptophan isomer. nih.gov

Comparative Analysis of this compound ACE Inhibitory Potency with Reference Peptides

Substrate and Inhibitor Properties of this compound with Other Enzymes

Beyond its interaction with ACE, this compound and its isomers have been studied for their interactions with other enzyme systems.

Tryptophan dimethylallyltransferases (Trp-DMATs) are enzymes that catalyze the prenylation of tryptophan-containing compounds. nih.gov The substrate specificity of these enzymes has been explored using various dipeptides. Studies on the Trp-DMAT known as CpaD showed that it requires the tryptophan residue to be at the N-terminus of a dipeptide for prenylation to occur. nih.gov For instance, H-Trp-Ala-OH was efficiently converted by CpaD. nih.gov However, when the reverse sequence, H-Val-Trp-OH, was tested as a substrate for CpaD, there was no detectable conversion. nih.gov This finding suggests that H-Val-Trp-OH is not a substrate for this particular Trp-DMAT, and by extension, peptides with a C-terminal tryptophan are not preferred substrates. nih.gov The research did not report on the interaction of this compound with CpaD, but based on the preference for N-terminal tryptophan, it might be a potential substrate, unlike its isomer.

Thermolysin is a thermostable metalloendopeptidase enzyme. wisc.edu Its interaction with the dipeptide H-Val-Trp-OH (Valyl-tryptophan) has been characterized through crystallographic analysis. wisc.eduresearchgate.netnih.gov This research showed that H-Val-Trp-OH binds to the active site of thermolysin as a product of the hydrolysis of a larger inhibitor, mercaptoacetyl-L-valyl-L-tryptophan. wisc.eduresearchgate.netnih.gov

The binding of H-Val-Trp-OH occurs in the S₁'-S₂' subsites of the thermolysin active site. researchgate.netresearchgate.net This is distinct from other dipeptides like L-alanyl-L-phenylalanine, which occupy the S₁-S₁' subsites. researchgate.net The specificity of thermolysin's active site explains this difference; the S₁' subsite is a hydrophobic pocket that can accommodate side chains like valine but is too small for a tryptophan side chain. wisc.eduresearchgate.net Conversely, the S₂' subsite can readily accommodate the bulky tryptophan side chain. wisc.edu

High-resolution crystallographic data reveals specific interactions between H-Val-Trp-OH and the enzyme. The valyl amino group of the dipeptide forms three hydrogen bonds, and its nitrogen atom is positioned just 2.8 Å from the carboxylate group of a key catalytic residue, Glutamic acid-143 (Glu-143). researchgate.netnih.gov This was the first direct observation of such an interaction between Glu-143 and the scissile nitrogen, providing strong support for the proposed catalytic mechanism of thermolysin. researchgate.netnih.gov

| H-Val-Trp-OH Moiety | Thermolysin Interaction Site | Interaction Type |

|---|---|---|

| Valine Residue | S₁' Subsite | Hydrophobic Interaction |

| Tryptophan Residue | S₂' Subsite | Hydrophobic Interaction |

| Valyl Amino Group | Enzyme and Solvent | Hydrogen Bonds |

| Valyl Amino Group (Nitrogen) | Glu-143 (Carboxylate) | Direct Interaction (2.8 Å distance) |

There is no available research detailing the specific binding and hydrolysis mechanisms of the isomer this compound with thermolysin.

Susceptibility of this compound to General Proteases and Peptidases

The dipeptide this compound, like other small peptides, is a product of protein breakdown and is subject to further enzymatic action. The susceptibility of this dipeptide to cleavage is governed by the specificity of enzymes known as proteases and peptidases. Proteases, also called proteinases, are enzymes that break down large proteins into smaller peptides by hydrolyzing peptide bonds. nih.govassaygenie.com Peptidases then act on these smaller peptides, breaking them down further into dipeptides, tripeptides, or individual amino acids. assaygenie.com

The peptide bond between the tryptophan (Trp) and valine (Val) residues in this compound determines its susceptibility to specific classes of proteases. Protease specificity is largely driven by the amino acid residues adjacent to the scissile peptide bond. assaygenie.comwikipedia.org

Chymotrypsin-like proteases: These enzymes preferentially cleave peptide bonds following large, hydrophobic amino acid residues. wikipedia.org Given that tryptophan has a large, aromatic indole (B1671886) side chain, the Trp-Val bond could be a target for chymotrypsin-like enzymes.

Trypsin-like proteases: These enzymes are specific for peptide bonds following positively charged (basic) amino acids like lysine (B10760008) and arginine and would therefore not act on this compound. wikipedia.org

Elastase-like proteases: This class of serine proteases favors cleavage next to small, neutral residues such as alanine, glycine, and valine. wikipedia.org This suggests that elastase-like enzymes could potentially recognize the valine residue.

Once formed, dipeptides are further processed. The cellular uptake of di- and tripeptides is mediated by transporter proteins like PepT1, found in the intestine, and PepT2, found in the kidneys. bachem.com Following transport into cells, intracellular peptidases would complete the degradation, hydrolyzing this compound into its constituent amino acids, L-tryptophan and L-valine. These free amino acids then enter their respective metabolic degradation pathways. libretexts.org

Table 1: Potential Protease Action on this compound

This table summarizes the specificity of major protease classes and their likely action on the peptide bond in this compound.

| Protease Class | Specificity (Cleavage Site) | Potential Action on this compound | Rationale |

|---|---|---|---|

| Chymotrypsin-like | After large hydrophobic residues (e.g., Trp, Phe, Tyr) | High | The enzyme's S1 pocket accommodates large hydrophobic side chains like that of Tryptophan. wikipedia.org |

| Trypsin-like | After basic residues (e.g., Lys, Arg) | Low / None | The dipeptide does not contain basic amino acid residues. wikipedia.org |

| Elastase-like | After small, neutral residues (e.g., Ala, Gly, Val) | Moderate | The enzyme's smaller S1 pocket prefers residues like Valine. wikipedia.org |

Investigation of this compound Interactions with Specific Receptors

Short peptides composed of just two or three amino acids can exhibit significant biological activity, often by interacting with specific cellular receptors. bachem.combachem.com The dipeptide this compound has been identified as a bioactive peptide, notably as a selective and competitive inhibitor of the Angiotensin I-converting enzyme (ACE), indicating a direct interaction with this specific enzyme receptor. ajol.info Understanding the structural and dynamic properties of the dipeptide is fundamental to elucidating how it recognizes and binds to its receptor targets. qucosa.de

The interaction between a ligand like this compound and its receptor is a dynamic process dictated by the molecule's three-dimensional structure, flexibility, and the distribution of electrostatic charges. ajol.infobiorxiv.org Molecular modeling studies of the isomeric dipeptide Val-Trp have provided significant insights into the structural features that may govern its biological activity and receptor recognition. ajol.inforesearchgate.net

These computational analyses reveal that the molecule's shape is stabilized by intramolecular hydrogen bonds. ajol.info The distribution of electron density creates distinct electropositive and electronegative regions on the molecular surface. researchgate.net Specifically, negative potential is concentrated over the oxygen atoms of the C-terminal carboxyl group, while positive potential is located over the hydrogen atoms of the N-terminal amino group. researchgate.net These charged sites are critical for biological activity, as they can serve as donor and acceptor points for interactions with the active residues of a receptor. researchgate.net The interaction between a ligand and a receptor involves desolvation and the formation of specific non-covalent bonds, such as hydrogen bonds and hydrophobic interactions, which collectively determine binding affinity. cambridgemedchemconsulting.commdpi.com

Table 2: Predicted Molecular Interaction Sites of this compound

Based on molecular modeling studies of the related Val-Trp dipeptide, this table identifies atoms and groups on the molecule that are likely to participate in receptor binding. researchgate.net

| Molecular Region | Specific Atoms/Groups | Predicted Charge | Potential Role in Interaction |

|---|---|---|---|

| N-Terminus (Tryptophan) | α-amino group (NH3+) | Positive | Hydrogen bond donor; electrostatic attraction. researchgate.net |

| Tryptophan Side Chain | Indole ring NH group | Slightly Positive | Hydrogen bond donor; π-stacking interactions. researchgate.netcambridgemedchemconsulting.com |

| Peptide Backbone | Amide group NH | Positive | Hydrogen bond donor. researchgate.net |

| C-Terminus (Valine) | Carboxyl group (COO-) | Negative | Hydrogen bond acceptor; electrostatic repulsion/attraction with receptor sites. researchgate.net |

| Valine Side Chain | Isopropyl group | Non-polar | Hydrophobic interactions. cambridgemedchemconsulting.com |

Dipeptides, particularly those containing aromatic amino acids such as tryptophan, phenylalanine, or tyrosine, are known to possess a wide array of neuroactive properties, including memory enhancement and anxiolytic effects. diva-portal.org While this compound has not been definitively characterized as a classical neurotransmitter, its constituent amino acids are deeply integrated into central nervous system (CNS) functions.

L-tryptophan is an essential amino acid and the sole metabolic precursor for the synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, or 5-HT). diva-portal.orgnih.govnih.gov The transport of tryptophan across the blood-brain barrier is a critical, rate-limiting step for brain serotonin production. frontiersin.org This transport occurs via a system that also carries other large neutral amino acids (LNAAs), including the branched-chain amino acid valine. nih.govfrontiersin.org Therefore, the dipeptide this compound is composed of two amino acids that compete for entry into the CNS.

The potential neuroactivity of this compound could manifest through several pathways:

Direct Receptor Interaction: The dipeptide could bind to specific, yet-to-be-fully-identified receptors in the CNS to exert a neuromodulatory effect, similar to how other dipeptides like N-acetyl-Asp-Glu function as neurotransmitters. bachem.com

Modulation of Precursor Availability: It could serve as a transport form, delivering tryptophan to neuronal cells, thereby influencing serotonin synthesis.

Analgesic and Other CNS Effects: Related peptides containing a Trp-Val structure, such as pGLU-VAL-TRP, have been investigated for analgesic and hypotensive properties, suggesting that this dipeptide sequence may be a pharmacophore for certain neurological functions. google.com

Studies have shown that sleep cycles can alter the brain levels of various dipeptides, including those with tryptophan, indicating their participation in core neurological processes. diva-portal.org

Table 3: Neurological Relevance of this compound and Its Components

This table outlines the known and potential roles of this compound and its constituent amino acids in the central nervous system.

| Compound/Component | Known or Potential Neurological Function | Relevant Pathway/Mechanism | Reference |

|---|---|---|---|

| This compound | Potential neuroactive/neuromodulatory effects. | Direct receptor binding or modulation of precursor supply. | diva-portal.org |

| L-Tryptophan (Trp) | Essential precursor to the neurotransmitter serotonin. | Hydroxylation and decarboxylation in serotonergic neurons. | diva-portal.orgnih.govnih.gov |

| L-Valine (Val) | Competes with Tryptophan for transport into the brain. | Large Neutral Amino Acid (LNAA) transport system. | frontiersin.org |

| Related Dipeptides (e.g., containing Phe, Tyr, Trp) | Memory enhancement, anxiolytic properties. | Associated with various neuroactive properties. | diva-portal.org |

| Related Tripeptides (e.g., pGLU-VAL-TRP) | Analgesic (pain-relieving) effects. | Interaction with CNS pathways. | google.com |

Mechanistic Investigations of H Trp Val Oh Biological Activities

Molecular Mechanisms Underlying the Antihypertensive Activity of H-Trp-Val-OH

The dipeptide this compound, also known as Tryptophyl-valine, exerts its antihypertensive effects primarily through the inhibition of the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the renin-angiotensin system (RAS), a key regulator of blood pressure. researchgate.netmdpi.combas.bg It catalyzes the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II. bas.bg Angiotensin II constricts blood vessels, leading to an increase in blood pressure. bas.bgyoutube.com Furthermore, ACE is responsible for the breakdown of bradykinin, a peptide that promotes vasodilation and thus helps to lower blood pressure. mdpi.comconsensus.app

The inhibitory action of this compound on ACE is attributed to the specific amino acid residues it contains. mdpi.com Research indicates that the presence of hydrophobic amino acids, such as Tryptophan (Trp) and Valine (Val), at the C-terminal or N-terminal of a peptide strongly influences its binding to ACE. mdpi.commdpi.com Specifically, the presence of Valine at the N-terminal has been associated with high ACE inhibitory activity. mdpi.com The hydrophobic nature of Tryptophan and Valine facilitates the interaction of the dipeptide with the active sites of ACE. mdpi.commdpi.com

Molecular docking studies have revealed that peptides can bind to the active pockets of ACE, often through the formation of hydrogen bonds. mdpi.commdpi.com This competitive inhibition prevents the substrate, angiotensin I, from binding to the enzyme, thereby blocking its conversion to angiotensin II. mdpi.com The interaction may also involve the chelation of the zinc ion (Zn2+) within the active site of ACE, which is essential for its catalytic activity. mdpi.com

The antihypertensive mechanism of ACE inhibitory peptides like this compound can be multifaceted, including competitive, non-competitive, and uncompetitive inhibition. mdpi.com In competitive inhibition, the peptide directly competes with the substrate for the active site. In non-competitive inhibition, the inhibitor binds to a site other than the active site, altering the enzyme's conformation and reducing its activity. Uncompetitive inhibition involves the inhibitor binding only to the enzyme-substrate complex. mdpi.com

| Factor | Influence on ACE Inhibition | Relevant Amino Acids in this compound |

|---|---|---|

| Amino Acid Composition | Hydrophobic and aromatic amino acids at terminal positions enhance binding to ACE. mdpi.commdpi.com | Tryptophan (aromatic, hydrophobic), Valine (hydrophobic) |

| Terminal Residues | Specific amino acids at the C-terminus and N-terminus are crucial for strong inhibition. mdpi.com Valine at the N-terminus is linked to high activity. mdpi.com | Tryptophan (N-terminus), Valine (C-terminus) |

| Binding Mechanism | Competitive binding to the ACE active site, often involving hydrogen bonds and chelation of the essential zinc ion. mdpi.commdpi.com | The peptide structure allows for these interactions. |

Elucidation of Antioxidant Mechanisms Exhibited by this compound

The dipeptide this compound demonstrates notable antioxidant properties, which are largely attributed to the presence of the Tryptophan residue. jppres.commdpi.com Antioxidants play a critical role in mitigating the damage caused by oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS). frontiersin.org

Radical Scavenging Pathways and Oxidative Stress Attenuation by this compound

This compound can directly scavenge free radicals, thereby neutralizing their harmful effects. researchgate.netscilit.com The indole (B1671886) ring of the Tryptophan residue is particularly effective at donating electrons or hydrogen atoms to stabilize free radicals. researchgate.netfrontiersin.org This process can occur through mechanisms like sequential proton loss electron transfer (SPLET). researchgate.netscilit.com The Tryptophan residue can react with free radicals to form a more stable tryptophanyl radical, which can then further react with oxygen to generate peroxyl radicals and ultimately non-radical products. nih.gov

The hydrophobic nature of both Tryptophan and Valine may also enhance the peptide's ability to interact with and neutralize hydrophobic radicals within lipid environments, such as cell membranes. mdpi.comfrontiersin.org By donating a hydrogen atom, these antioxidant amino acids can interrupt the chain reactions of lipid peroxidation, thus protecting cell membranes from oxidative damage. frontiersin.org

Influence of this compound on Antioxidant Enzyme Systems

In addition to direct radical scavenging, this compound may exert its antioxidant effects by modulating the body's endogenous antioxidant enzyme systems. frontiersin.orgfrontiersin.org These systems include enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). frontiersin.org

Some bioactive peptides have been shown to enhance the activity of these antioxidant enzymes. researchgate.net For instance, certain peptides can increase the levels of SOD and GPx, which are crucial for detoxifying superoxide radicals and hydrogen peroxide, respectively. researchgate.net The Tryptophan residue and its metabolites can also play a role in this process. nih.gov For example, Tryptophan metabolites can activate the Nrf2 pathway, a key regulator of the expression of antioxidant proteins. nih.gov While direct evidence for this compound's influence on specific enzyme systems is still emerging, the known activities of its constituent amino acids and similar peptides suggest a potential for such indirect antioxidant mechanisms. researchgate.netnih.gov

| Mechanism | Description | Key Amino Acid |

|---|---|---|

| Radical Scavenging | Directly donates electrons or hydrogen atoms to neutralize free radicals. researchgate.netfrontiersin.org | Tryptophan |

| Oxidative Stress Attenuation | Interrupts lipid peroxidation chain reactions, protecting cell membranes. frontiersin.org | Tryptophan, Valine |

| Enzyme System Modulation (Potential) | May enhance the activity of endogenous antioxidant enzymes like SOD and GPx. researchgate.netnih.gov | Tryptophan |

Investigation of Potential Neuroprotective Mechanisms Mediated by this compound (where applicable for the dipeptide)

The potential neuroprotective effects of this compound are primarily linked to the biological activities of its constituent amino acid, Tryptophan, and its metabolites. nih.govmdpi.com Tryptophan is a precursor for several neuroactive molecules, including the neurotransmitter serotonin (B10506) and various metabolites in the kynurenine (B1673888) pathway. nih.govmdpi.com

Metabolites of Tryptophan, such as kynurenic acid, have demonstrated neuroprotective properties. nih.gov The antioxidant activity of Tryptophan and its metabolites is also a key factor in neuroprotection, as oxidative stress is implicated in the pathology of many neurodegenerative diseases. researchgate.netresearchgate.net By scavenging free radicals, this compound could help protect neurons from oxidative damage. researchgate.net

Furthermore, peptides belonging to the tryptophyllin family, which are characterized by the presence of Tryptophan, have been shown to possess pro-survival properties and the ability to reduce oxidative stress in neuronal cells. researchgate.net While direct studies on the neuroprotective mechanisms of this compound are limited, the established roles of Tryptophan and related peptides provide a strong basis for its potential in this area. nih.govresearchgate.net

Exploration of Antimicrobial Mechanisms (if identified specifically for this compound or related peptides with similar motifs)

Peptides containing Tryptophan and Valine have been recognized for their antimicrobial properties. cambridge.orgfrontiersin.org The antimicrobial activity of such peptides is often attributed to their amphipathic nature, which allows them to interact with and disrupt bacterial cell membranes. frontiersin.orgmdpi.com

Membrane Permeabilization and Disruption Mechanisms by Trp-Val Containing Peptides

The primary mechanism of antimicrobial action for many Tryptophan- and Valine-containing peptides is the permeabilization and disruption of the bacterial cell membrane. nih.govacs.orgresearchgate.net The cationic nature of some of these peptides facilitates their initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria. frontiersin.org

Role of Electrostatic and Hydrophobic Interactions in Antimicrobial Action

The antimicrobial activity of the dipeptide this compound is fundamentally driven by a combination of electrostatic and hydrophobic forces. These interactions facilitate the peptide's ability to target and disrupt the integrity of bacterial cell membranes, a common mechanism for many antimicrobial peptides (AMPs). mdpi.comnih.gov The process typically involves an initial attraction to the bacterial surface followed by insertion into the lipid bilayer. arxiv.org

The initial contact between this compound and a bacterial cell is mediated by electrostatic attraction. nih.gov Bacterial membranes are characteristically rich in anionic components, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria, which impart a net negative charge to the surface. frontiersin.org The this compound peptide possesses a positively charged N-terminal amino group (at physiological pH), which is drawn to the negatively charged bacterial membrane surface. frontiersin.orgfrontiersin.org This electrostatic interaction is the crucial first step that concentrates the peptide at the site of action. mdpi.com

The tryptophan (Trp) residue plays a unique and critical role due to the properties of its indole side chain. plos.org This side chain has a high affinity for the interfacial region of the lipid bilayer, where the polar lipid headgroups meet the nonpolar acyl chains. acs.orgscispace.comcambridge.org Here, it can act as a membrane anchor, forming hydrogen bonds with lipid phosphate (B84403) groups and water molecules while simultaneously burying its bulky, nonpolar ring structure into the hydrophobic core. acs.orgscispace.commdpi.com This anchoring and insertion process is believed to perturb the local lipid packing, initiating membrane destabilization. scispace.com

The synergistic action of these residues is essential. Electrostatic forces guide the peptide to its target, and subsequent hydrophobic interactions drive its insertion and the ultimate disruption of the membrane. nih.gov

Detailed Research Findings

Research on peptides rich in tryptophan and other hydrophobic residues has elucidated the importance of these interactions.

Tryptophan's Interfacial Affinity: Studies have shown that the Trp indole side chain is ideally suited for interacting with the polar-nonpolar interface of a lipid bilayer. plos.org Its aromatic ring tends to be buried within the hydrophobic region, contributing to broad-spectrum antimicrobial activity. plos.org Molecular dynamics simulations have confirmed that Trp residues are important for the interaction between peptides and lipid membranes. acs.org

Hydrophobicity Threshold: While hydrophobicity is critical, studies on various antimicrobial peptides show that there is often an optimal window for this property. asm.org Sufficient hydrophobicity is required for the peptide to partition into the membrane, but excessive hydrophobicity can lead to self-association in aqueous solution, which can hinder its ability to reach the bacterial membrane. asm.org

Combined Effect: The antimicrobial mechanism is a multi-step process. The initial binding is driven by the electrostatic affinity between the peptide's cationic components and the membrane's negatively charged lipid head groups. mdpi.com This is followed by a conformational change that promotes the insertion of hydrophobic residues into the lipid bilayer, ultimately leading to membrane permeabilization. mdpi.com

The following tables summarize the contributions of each amino acid residue in this compound and the proposed mechanistic steps.

| Residue | Key Structural Feature | Primary Interaction Type(s) | Role in Antimicrobial Action |

| N-Terminus | Primary Amine (NH3+) | Electrostatic | Initial attraction and binding to the anionic bacterial membrane surface. nih.govfrontiersin.org |

| Tryptophan (Trp) | Indole Side Chain | Hydrophobic, Hydrogen Bonding, π-interactions | Anchors the peptide at the lipid-water interface; initiates membrane perturbation. acs.orgscispace.comcambridge.org |

| Valine (Val) | Isopropyl Side Chain | Hydrophobic | Drives deeper penetration into the hydrophobic core of the membrane. frontiersin.org |

| C-Terminus | Carboxylate Group (COO-) | Electrostatic (Repulsion) | May influence peptide orientation at the membrane surface. |

| Step | Description | Primary Driving Force(s) | Key Residue(s) Involved |

| 1. Targeting | The peptide approaches the bacterial cell. | Electrostatic Attraction | N-Terminus |

| 2. Surface Binding | This compound electrostatically binds to the negatively charged outer surface of the bacterial membrane. | Electrostatic Attraction | N-Terminus |

| 3. Interfacial Anchoring | The tryptophan side chain inserts into the lipid-water interface, anchoring the peptide. | Hydrophobic & H-Bonding | Tryptophan |

| 4. Hydrophobic Insertion | The valine residue and tryptophan's indole ring penetrate the nonpolar lipid core. | Hydrophobic Interaction | Valine, Tryptophan |

| 5. Membrane Disruption | The presence of the peptide disrupts the local lipid packing, leading to increased membrane permeability and cell death. | Combined Electrostatic & Hydrophobic Effects | All |

Emerging Research Frontiers and Methodological Innovations for H Trp Val Oh Studies

Design and Synthesis of Novel Peptidomimetics Incorporating H-Trp-Val-OH Motifs

The therapeutic potential of peptides like this compound is often limited by poor metabolic stability and bioavailability. To overcome these challenges, researchers are designing peptidomimetics—compounds that mimic the essential structural elements of the original peptide but with modified backbones or side chains to enhance drug-like properties. nih.govresearchgate.net

Key strategies in the design of peptidomimetics relevant to the this compound structure include:

Backbone Modification : One of the most common approaches involves altering the peptide backbone to make it resistant to degradation by proteases. nih.gov This can include substituting the standard amide bonds with isosteres such as triazoles or hydroxy ethylamine, a technique known as the pseudopeptide strategy. nih.gov

Amino Acid Modification : The incorporation of unnatural amino acids, such as replacing the natural L-amino acids with their D-enantiomers, can significantly increase resistance to enzymatic hydrolysis. nih.gov This strategy could be applied to either the tryptophan or valine residue in this compound.

Conformational Constraint : Cyclization is a powerful strategy for improving the stability and receptor-binding affinity of a peptide. rsc.org By constraining the peptide into a specific conformation, it can lead to enhanced biological activity and a longer duration of action. Another approach is the use of conformationally constrained building blocks, such as those based on a thiazolidine (B150603) moiety, to induce specific secondary structures like β-turns. researchgate.net

Solid-Phase Peptide Synthesis (SPPS) : The synthesis of these complex peptidomimetics often relies on established techniques like Fmoc/tBu solid-phase peptide synthesis. bas.bgacs.org This method allows for the sequential addition of standard or modified amino acids onto a solid resin support, providing a versatile platform for creating diverse libraries of peptidomimetic compounds. researchgate.netbas.bg

| Strategy | Description | Potential Advantage for this compound |

|---|---|---|

| Backbone Modification (Pseudopeptides) | Replacing amide bonds with non-natural linkages (e.g., triazoles, thioamides) that resist enzymatic cleavage. nih.gov | Increases in vivo half-life by preventing degradation by peptidases. |

| Incorporation of D-Amino Acids | Substituting L-Tryptophan or L-Valine with their D-isomers, which are not recognized by most proteases. nih.gov | Enhances proteolytic stability and may alter receptor binding selectivity. |

| Cyclization | Linking the N- and C-termini or creating a side-chain to backbone linkage to create a cyclic structure. rsc.org | Improves stability, receptor affinity, and membrane permeability by reducing conformational flexibility. |

| Use of Constrained Building Blocks | Incorporating rigid chemical scaffolds (e.g., thiazolidine) that mimic specific peptide turns or conformations. researchgate.net | Locks the molecule into a bioactive conformation, potentially increasing potency. |

Integration of this compound in Functional Food Research and Nutraceutical Development from a Mechanistic Perspective

Bioactive peptides derived from food sources are at the forefront of functional food and nutraceutical development, which aim to provide health benefits beyond basic nutrition. nih.govresearchgate.netresearchgate.net this compound, identified in various food protein hydrolysates, is a prime candidate for such applications, particularly due to its antihypertensive properties. ajol.infomdpi.com

The primary mechanism through which this compound exerts its antihypertensive effect is the inhibition of the Angiotensin-I Converting Enzyme (ACE). ajol.infomdpi.com ACE plays a critical role in regulating blood pressure by converting angiotensin I to the potent vasoconstrictor angiotensin II. bas.bg Research has shown that tryptophan-containing dipeptides, specifically those with a hydrophobic amino acid like tryptophan at the C-terminus, are effective and selective inhibitors of the C-domain of ACE, which is the domain primarily responsible for blood pressure regulation. ajol.info The dipeptide Val-Trp has been identified as a selective and competitive inhibitor for this ACE domain. ajol.info The presence of branched-chain hydrophobic amino acids like valine at the N-terminus, coupled with an aromatic residue like tryptophan at the C-terminus, is considered a key structural feature for this enhanced ACE-inhibitory activity. mdpi.com

Beyond its role as an ACE inhibitor, the constituent amino acids of this compound contribute to other bioactivities. Tryptophan and other hydrophobic amino acids are known to enhance the free radical scavenging activity of peptides, suggesting a potential antioxidant role. mdpi.comnih.gov However, peptides rich in proline, phenylalanine, and tryptophan have also been associated with bitterness, which is a key consideration in the development of palatable functional foods. nih.gov

| Bioactivity | Mechanism of Action | Key Structural Feature | Research Context |

|---|---|---|---|

| Antihypertensive | Acts as a selective and competitive inhibitor of the C-domain of the Angiotensin-I Converting Enzyme (ACE). ajol.info | Tryptophan at the C-terminus; Valine at the N-terminus. ajol.infomdpi.com | Identified in food protein hydrolysates as a potential ingredient for functional foods to manage blood pressure. ajol.info |

| Antioxidant | The ability of hydrophobic amino acids to act as hydrogen donors and scavenge free radicals. nih.gov | Presence of the hydrophobic Tryptophan residue. mdpi.comnih.gov | Contributes to the overall antioxidant potential of protein hydrolysates. nih.gov |

Exploration of this compound in Biomedical Nanotechnology and Advanced Biomaterials Research

The field of biomedical nanotechnology leverages the self-assembly of molecules to create novel materials for applications such as tissue engineering and drug delivery. nih.gov Short peptides composed of specific amino acid sequences can spontaneously organize into well-defined nanostructures like nanofibers, nanotubes, and hydrogels. nih.govmdpi.com The properties of this compound's constituent amino acids make it a relevant motif in this area of research.

The driving forces behind peptide self-assembly are non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic forces. nih.govmdpi.com The Tryptophan (Trp) and Valine (Val) residues in this compound are particularly significant in this context:

Hydrophobic Interactions : Both Valine and Tryptophan are hydrophobic amino acids. mdpi.comdovepress.com In an aqueous environment, these residues are driven to aggregate to minimize contact with water, a key factor in initiating self-assembly and forming stable nanofibrous structures. nih.govdovepress.com

Aromatic (π-π) Stacking : The indole (B1671886) ring of the Tryptophan side chain allows for π-π stacking interactions between peptide molecules. This interaction is a powerful force in directing the formation of ordered, stable supramolecular architectures. mdpi.comfrontiersin.org

Peptides with these characteristics can self-assemble into hydrogels, which are water-swollen networks that mimic the natural extracellular matrix. dovepress.commdpi.com These peptide-based hydrogels are promising scaffolds for 3D cell culture and regenerative medicine. dovepress.com While direct studies focusing exclusively on the self-assembly of the this compound dipeptide are not prominent, the fundamental principles governing the self-assembly of its constituent aromatic and hydrophobic amino acids are well-established, suggesting the potential for incorporating this motif into larger, custom-designed self-assembling peptide sequences for biomaterial fabrication. nih.govacs.org

Development of Advanced Analytical Techniques for this compound Characterization in Complex Biological Matrices

The accurate detection and quantification of this compound in complex samples like food hydrolysates, biological fluids, or tissue extracts are crucial for understanding its bioactivity, metabolism, and pharmacokinetics. A suite of advanced analytical techniques is employed for this purpose. nih.gov

Liquid Chromatography (LC) : High-Performance Liquid Chromatography (HPLC) is a foundational technique for separating peptides from complex mixtures. researchgate.netvscht.cz Reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is particularly well-suited for peptides containing hydrophobic residues like Tryptophan and Valine. For analyzing amino acids and peptides from protein hydrolysates, techniques like ion-exchange chromatography are also widely used. nih.gov

Mass Spectrometry (MS) : MS is an indispensable tool for the identification and structural characterization of peptides. When coupled with LC (LC-MS), it allows for the precise determination of the molecular weight of this compound. nih.gov Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the peptide and analyzing the resulting patterns, which confirms the amino acid sequence (Val-Trp). nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to determine the three-dimensional structure of peptides in solution. bas.bg Studies have used 2D-NMR to analyze the conformational profiles and intra-molecular hydrogen bonding of this compound, providing insights into its stable structures. ajol.inforesearchgate.net

Fluorescence Spectroscopy : The Tryptophan residue possesses intrinsic fluorescence, a property that can be exploited for detection. vscht.cz Fluorescence spectroscopy offers a sensitive method for detecting Trp-containing peptides without the need for chemical derivatization. vscht.cz

| Technique | Principle | Specific Application for this compound |

|---|---|---|

| Liquid Chromatography (LC) | Separation based on physical/chemical properties (e.g., hydrophobicity, charge). vscht.cznih.gov | Isolates and purifies this compound from complex biological or food matrices. bas.bg |

| Mass Spectrometry (MS/MS) | Measures mass-to-charge ratio for identification and fragments molecules for sequence confirmation. nih.govmdpi.com | Confirms the molecular mass (303.16 g/mol) and the sequence (Val-Trp). nih.gov |

| NMR Spectroscopy | Uses magnetic fields to probe the atomic nuclei, revealing detailed 3D structural information. ajol.info | Elucidates the conformational preferences and spatial structure of the dipeptide in solution. ajol.inforesearchgate.net |

| Fluorescence Spectroscopy | Measures the fluorescence emitted by the Tryptophan residue upon excitation with UV light. vscht.cz | Provides a sensitive method for detection and quantification in various samples. vscht.cz |

Identification of Novel Biological Pathways and Unexplored Therapeutic Avenues for this compound Research

While the role of this compound as an ACE inhibitor is its most studied biological function, ongoing research into the properties of its constituent amino acids suggests several unexplored therapeutic avenues. The unique chemical nature of the Tryptophan and Valine residues provides a basis for investigating novel biological pathways and applications.

Neuroprotective Effects : Marine-derived peptides are gaining attention for their potential neuroprotective effects against disorders like Alzheimer's and Parkinson's disease. mdpi.com Given that this compound has been isolated from marine sources, exploring its potential activity within the central nervous system represents a promising frontier. ajol.info

Membrane Interaction and Antimicrobial Activity : Tryptophan plays a crucial role in the activity of many antimicrobial and cell-penetrating peptides. cambridge.org Its indole side chain preferentially locates at the water-membrane interface, where it can interact with and disrupt lipid bilayers. cambridge.org Investigating whether this compound or peptidomimetics based on its structure can modulate membrane properties could open avenues in developing new anti-infective agents.

Organocatalysis : Simple dipeptides have been explored as primitive organocatalysts capable of facilitating chemical reactions like peptide bond formation. mdpi.com The specific arrangement of functional groups in a dipeptide can create a microenvironment that catalyzes reactions, a potential application that remains largely unexplored for this compound.

Targeting Protein-Protein Interactions (PPIs) : There is a growing need for molecules that can modulate intracellular PPIs, which are often considered "undruggable" targets. nih.gov Peptides and their mimetics, due to their structural diversity, are well-suited for this challenge. The specific structural conformation of this compound could serve as a starting point for designing ligands that disrupt specific pathological PPIs.

Future research will likely focus on leveraging computational modeling and high-throughput screening to test this compound and its derivatives against a wider range of biological targets, potentially uncovering novel therapeutic applications beyond its established role in cardiovascular health.

Q & A

Q. What experimental methodologies are recommended for synthesizing H-Trp-Val-OH with high purity?

To ensure high purity, use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Monitor reaction progress via ninhydrin testing or LC-MS. Purify the crude product via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Validate purity (>95%) using analytical HPLC and confirm identity via -NMR (amide proton region: δ 7.5–8.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle this compound to ensure safety and stability?

Store the compound at -20°C in a desiccator to prevent hygroscopic degradation. Use nitrile gloves, lab coats, and safety goggles during handling to avoid skin/eye contact. Perform reactions in a fume hood to minimize inhalation risks. Refer to safety data sheets (SDS) for hazard classification and disposal protocols (e.g., water hazard class 3 requires specialized waste treatment) .

Q. What analytical techniques are critical for characterizing this compound?

Combine multiple orthogonal methods:

- Structural confirmation : -NMR (amide protons, indole ring signals) and -NMR.

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 280 nm for Trp absorbance).

- Mass validation : HRMS (expected [M+H] for CHNO: 304.1656). Document all protocols in alignment with journal requirements for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during this compound characterization?

Contradictions (e.g., unexpected NMR shifts or MS adducts) often arise from impurities or solvent interactions. Perform iterative analysis:

Q. What strategies optimize this compound stability in aqueous buffers for biochemical assays?

Stability challenges include oxidation (Trp residue) and hydrolysis (amide bonds). Design experiments to:

Q. How should researchers design studies to investigate this compound’s role in peptide-protein interactions?

Apply the P-E/I-C-O framework:

- Population (P) : Target protein (e.g., receptor or enzyme).

- Exposure/Intervention (E/I) : this compound concentration gradients.

- Comparison (C) : Wild-type vs. mutant proteins or scrambled peptide controls.

- Outcome (O) : Binding affinity (ITC, SPR) or functional activity (enzymatic assays). Pre-register hypotheses and include negative controls to mitigate bias .

Q. What ethical and reporting standards apply to studies involving this compound in cell-based assays?

- Ethical compliance : Obtain IRB approval if using human-derived cells. Include informed consent documentation for donor materials.